molecular formula C15H13NO2 B12088647 Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Cat. No.: B12088647
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that features an oxazoline ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenolic compound with an amino alcohol in the presence of a dehydrating agent to form the oxazoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the oxazoline ring would yield amino alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in asymmetric synthesis and catalysis.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol: The enantiomer of the compound, with similar but distinct properties.

    2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol: The racemic mixture of both enantiomers.

    2-(4-phenyl-4,5-dihydrooxazol-2-yl)aniline: A similar compound with an aniline group instead of a phenol group.

Uniqueness

(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is unique due to its chiral nature, which can lead to different biological activities and chemical reactivities compared to its enantiomer and racemic mixture. Its specific structure allows for selective interactions in catalytic and biological systems.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1

InChI Key

IZKPOGDNFMTRFD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.